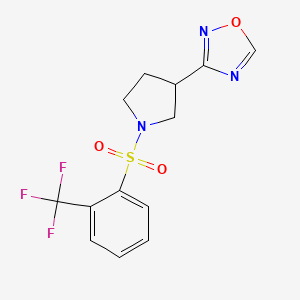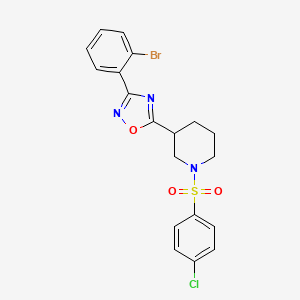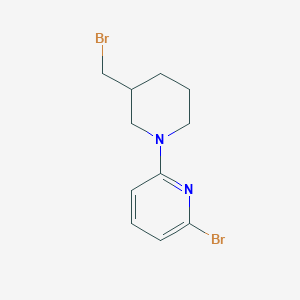
3-(1-((2-(Trifluorometil)fenil)sulfonil)pirrolidin-3-il)-1,2,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1,2,4-oxadiazole and its derivatives involves a series of chemical reactions, starting from organic acids to the desired oxadiazole compounds. A typical synthesis route includes the conversion of organic acids into esters, followed by hydrazides, and then to 5-substituted-1,3,4-oxadiazole derivatives. These derivatives are further reacted with specific sulfonyl compounds to obtain the target compounds. Spectroscopic techniques are employed to elucidate the structures of the synthesized compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is confirmed through modern spectroscopic methods. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, crucial for understanding the compound's reactivity and properties. The molecular docking studies further reveal the interaction of these compounds with biological targets, identifying key amino acid residues involved in binding (Khalid et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 1,2,4-oxadiazole derivatives are characterized by their interaction with various reagents, leading to a wide range of products. These reactions include cycloadditions, substitutions, and transformations that allow for the synthesis of complex molecules with potential biological activities. The reactivity of these compounds is influenced by the presence of the oxadiazole ring and the substituents attached to it.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, are studied to understand their behavior in different environments. These properties are critical for the application of these compounds in material science and pharmaceutical formulations. The polymorphism of these compounds indicates their ability to exist in multiple crystalline forms, affecting their physical stability and reactivity (Shishkina et al., 2019).
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
Nuestro compuesto también exhibe propiedades antituberculosas:
- Compuesto 159: 3-(4-((1-(4-bromo-3-(trifluorometil)fenil)-1H-1,2,3-triazol-4-il)metil)piperazin-1-il)benzo[d]isoxazol mostró una excelente actividad antituberculosa .
Andamiaje para Descubrimiento de Fármacos
Los derivados de pirrolidina, como nuestro compuesto, sirven como andamiajes versátiles para el desarrollo de nuevos fármacos. Los investigadores han explorado su potencial en varias áreas terapéuticas .
Química de Coordinación
La estructura del compuesto sugiere que podría ser útil en química de coordinación. Por ejemplo, puede formar complejos con iones metálicos, lo que podría conducir a aplicaciones interesantes .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is often used in drug design to improve potency, stability, and lipophilicity .
Mode of Action
The presence of the pyrrolidine ring and the trifluoromethyl group suggests that the compound may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Many bioactive aromatic compounds containing similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The presence of the pyrrolidine ring and the trifluoromethyl group suggests that the compound may have a broad spectrum of biological activities .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The presence of the trifluoromethyl group suggests that the compound may be stable under a variety of environmental conditions .
Safety and Hazards
Direcciones Futuras
Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activities of compounds containing a pyrrolidine ring . Further studies could also investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .
Propiedades
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-3-1-2-4-11(10)23(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCJSHLRRAPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)




![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)